molecular formula C35H56O10 B13838435 (3E,5E,7E,9E,11E,14S,16S,18S,20S,22R,24S,26R,28R,29E,31S,32S)-14,16,18,20,22,24,26,28-octahydroxy-32-isopropyl-31-methyloxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one

(3E,5E,7E,9E,11E,14S,16S,18S,20S,22R,24S,26R,28R,29E,31S,32S)-14,16,18,20,22,24,26,28-octahydroxy-32-isopropyl-31-methyloxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one

Cat. No.: B13838435
M. Wt: 636.8 g/mol
InChI Key: ZYHODWCHANZFES-ZDHLMXAOSA-N
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Description

Oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one,14,16,18,20,22,24,26,28-octahydroxy-31-methyl-32-(1-methylethyl)-,(3E,5E,7E,9E,11E,14S,16S,18S,20S,22R,24S,26R,28R,29E,31S,32S)- is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a cyclic framework.

Chemical Reactions Analysis

Oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one,14,16,18,20,22,24,26,28-octahydroxy-31-methyl-32-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it may be explored for its potential therapeutic properties . Additionally, it has industrial applications, particularly in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one,14,16,18,20,22,24,26,28-octahydroxy-31-methyl-32-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and the specific pathways involved .

Comparison with Similar Compounds

Oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one,14,16,18,20,22,24,26,28-octahydroxy-31-methyl-32-(1-methylethyl)- can be compared with other similar compounds, such as those with similar cyclic structures and hydroxyl group arrangements. Some similar compounds include other cyclic polyhydroxy compounds and related organic molecules .

Properties

Molecular Formula

C35H56O10

Molecular Weight

636.8 g/mol

IUPAC Name

(3E,5E,7E,9E,11E,14S,16S,18S,20S,22R,24S,26R,28R,29E,31S,32S)-14,16,18,20,22,24,26,28-octahydroxy-31-methyl-32-propan-2-yl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one

InChI

InChI=1S/C35H56O10/c1-24(2)35-25(3)15-16-27(37)18-29(39)20-31(41)22-33(43)23-32(42)21-30(40)19-28(38)17-26(36)13-11-9-7-5-4-6-8-10-12-14-34(44)45-35/h4-12,14-16,24-33,35-43H,13,17-23H2,1-3H3/b6-4+,7-5+,10-8+,11-9+,14-12+,16-15+/t25-,26-,27-,28-,29-,30-,31+,32-,33-,35-/m0/s1

InChI Key

ZYHODWCHANZFES-ZDHLMXAOSA-N

Isomeric SMILES

C[C@H]1/C=C/[C@@H](C[C@@H](C[C@H](C[C@@H](C[C@H](C[C@H](C[C@H](C[C@H](C/C=C/C=C/C=C/C=C/C=C/C(=O)O[C@H]1C(C)C)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C=CC(CC(CC(CC(CC(CC(CC(CC(CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)O)O)O)O)O)O)O

Origin of Product

United States

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